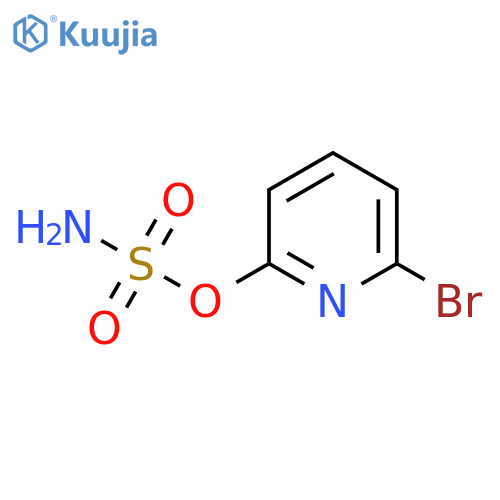

Cas no 2229426-57-5 (6-bromopyridin-2-yl sulfamate)

6-bromopyridin-2-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- 6-bromopyridin-2-yl sulfamate

- 2229426-57-5

- EN300-2002557

-

- インチ: 1S/C5H5BrN2O3S/c6-4-2-1-3-5(8-4)11-12(7,9)10/h1-3H,(H2,7,9,10)

- InChIKey: BVNUAJZZNISVOI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=N1)OS(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 251.92043g/mol

- どういたいしつりょう: 251.92043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

6-bromopyridin-2-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002557-0.05g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 0.05g |

$1032.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-2.5g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 2.5g |

$2408.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-5.0g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-2002557-1g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 1g |

$1229.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-5g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 5g |

$3562.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-0.5g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 0.5g |

$1180.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-10.0g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-2002557-0.25g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 0.25g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-2002557-1.0g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-2002557-10g |

6-bromopyridin-2-yl sulfamate |

2229426-57-5 | 10g |

$5283.0 | 2023-09-16 |

6-bromopyridin-2-yl sulfamate 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

6-bromopyridin-2-yl sulfamateに関する追加情報

Recent Advances in the Study of 6-Bromopyridin-2-yl Sulfamate (CAS: 2229426-57-5)

6-Bromopyridin-2-yl sulfamate (CAS: 2229426-57-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfamate functional group attached to a brominated pyridine ring, has shown promising potential in various therapeutic applications, particularly in enzyme inhibition and drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

One of the key areas of research involving 6-bromopyridin-2-yl sulfamate is its role as a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against CA isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study highlighted the compound's potential as a targeted therapy for cancer, with minimal off-target effects compared to traditional CA inhibitors.

In addition to its anticancer properties, 6-bromopyridin-2-yl sulfamate has also been investigated for its antimicrobial activity. A recent preprint on bioRxiv reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The study proposed that the sulfamate moiety plays a critical role in disrupting bacterial cell wall synthesis, offering a novel mechanism of action distinct from existing antibiotics.

The synthetic accessibility of 6-bromopyridin-2-yl sulfamate has also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a streamlined, high-yield synthesis route using microwave-assisted techniques, significantly reducing reaction times and improving scalability. This advancement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in the clinical translation of 6-bromopyridin-2-yl sulfamate. Pharmacokinetic studies have indicated limited oral bioavailability, prompting ongoing research into prodrug formulations and nanoparticle-based delivery systems. Furthermore, comprehensive toxicology assessments are needed to evaluate its safety profile in vivo.

In conclusion, 6-bromopyridin-2-yl sulfamate (CAS: 2229426-57-5) represents a versatile scaffold with broad therapeutic potential. Its dual applications in oncology and infectious diseases, coupled with recent synthetic advancements, position it as a compelling candidate for future drug development. Continued research efforts are warranted to address existing limitations and fully realize its clinical benefits.

2229426-57-5 (6-bromopyridin-2-yl sulfamate) 関連製品

- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)

- 2229100-11-0(2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)

- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)

- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 944885-43-2(butyl(1H-indol-4-yl)methylamine)

- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)

- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)